![molecular formula C7H3ClIN3 B15329105 4-Chloro-8-iodopyrido[4,3-d]pyrimidine](/img/structure/B15329105.png)
4-Chloro-8-iodopyrido[4,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-8-iodopyrido[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of chlorine and iodine atoms at the 4th and 8th positions, respectively, on the pyridopyrimidine ring.
Méthodes De Préparation
The synthesis of 4-Chloro-8-iodopyrido[4,3-d]pyrimidine typically involves the selective Suzuki-Miyaura cross-coupling reaction. This reaction is catalyzed by palladium and involves the coupling of 4-(5-chloro-8-iodopyrido[4,3-d]pyrimidin-2-yl)morpholine with various aryl boronic acids . The reaction conditions are optimized to achieve high yield and selectivity, with the choice of palladium catalyst, solvent, base, and temperature playing crucial roles .
Analyse Des Réactions Chimiques
4-Chloro-8-iodopyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions, particularly the Suzuki-Miyaura cross-coupling reaction, where the iodine atom is replaced by an aryl group.
Oxidation and Reduction Reactions:
Common Reagents and Conditions: The Suzuki-Miyaura cross-coupling reaction typically uses palladium catalysts, bases like NaOH, and solvents such as dioxane at elevated temperatures (e.g., 110°C).
Applications De Recherche Scientifique
4-Chloro-8-iodopyrido[4,3-d]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of potential PI3K inhibitors, which are being studied for their anticancer properties.
Biological Studies: Pyridopyrimidines, including this compound, are investigated for their potential biological activities, such as tyrosine kinase inhibition and PDE-4 inhibition.
Chemical Research: The compound is used in the development of new synthetic methodologies and the study of reaction mechanisms involving heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 4-Chloro-8-iodopyrido[4,3-d]pyrimidine is primarily related to its role as an intermediate in the synthesis of PI3K inhibitors. PI3K inhibitors target the phosphatidylinositol-3 kinase (PI3K) pathway, which is involved in cell growth, proliferation, and survival . By inhibiting PI3K, these compounds can potentially halt the progression of cancer cells. The molecular targets and pathways involved include the PI3K/AKT/mTOR signaling pathway, which is crucial for cancer cell survival and proliferation .
Comparaison Avec Des Composés Similaires
4-Chloro-8-iodopyrido[4,3-d]pyrimidine can be compared with other pyridopyrimidine derivatives, such as:
4-(5-Chloro-8-bromopyrido[4,3-d]pyrimidin-2-yl)morpholine: Similar to this compound, this compound is used in Suzuki-Miyaura cross-coupling reactions but contains a bromine atom instead of iodine.
Pyrido[2,3-d]pyrimidine Derivatives: These compounds have a different substitution pattern on the pyridopyrimidine ring and exhibit diverse biological activities, including anticancer and anti-inflammatory properties.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds are known for their anti-inflammatory and COX-2 inhibitory potential.
The uniqueness of this compound lies in its specific substitution pattern, which makes it a valuable intermediate in the synthesis of biologically active compounds, particularly PI3K inhibitors .
Propriétés
Formule moléculaire |
C7H3ClIN3 |
|---|---|
Poids moléculaire |
291.47 g/mol |
Nom IUPAC |
4-chloro-8-iodopyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C7H3ClIN3/c8-7-4-1-10-2-5(9)6(4)11-3-12-7/h1-3H |
Clé InChI |
RQVRYEGRAKANFY-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=C(C=N1)I)N=CN=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



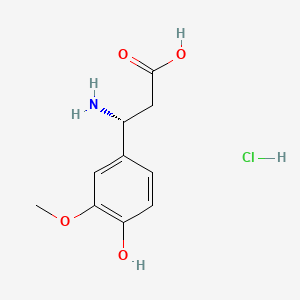

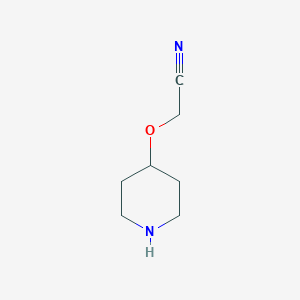
![3-(5-Fluorobenzo[d]oxazol-2-yl)propan-1-amine](/img/structure/B15329057.png)

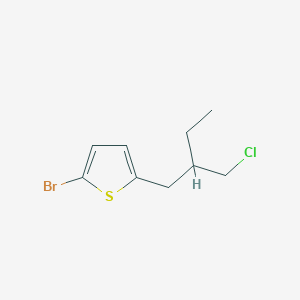
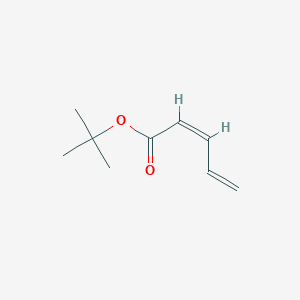
![Spiro[3.5]nonane-1-sulfonyl chloride](/img/structure/B15329093.png)
![tert-butyl 5-(hydroxymethyl)-3,3a,5,6,7,7a-hexahydro-2H-pyrano[3,2-b]pyrrole-1-carboxylate](/img/structure/B15329098.png)
![5-Bromo-1H-pyrazolo[3,4-b]pyrazin-3(2H)-one](/img/structure/B15329108.png)
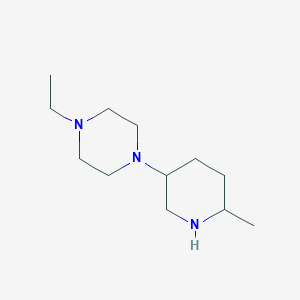
![2-Bromo-7-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B15329116.png)
![2-cyano-N-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetamide](/img/structure/B15329123.png)
